(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Catalog No.
S1526206
CAS No.
144119-12-0
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrol...

CAS Number

144119-12-0

Product Name

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1

InChI Key

XIJAGFLYYNXCAB-QGZVFWFLSA-N

SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

CN1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

The exact mass of the compound (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine (CAS 144119-12-0), commonly known as (R)-DPMPM, is a highly privileged, tertiary amino alcohol chiral ligand and organocatalyst. It is primarily utilized in the highly enantioselective addition of dialkylzinc reagents to aldehydes, ketones, and imines [1]. Unlike simpler secondary amino alcohols, the N-methylated pyrrolidine core of DPMPM acts as a robust Lewis base, activating organozinc reagents via a well-defined zinc-alkoxide complex [2]. This structural feature translates to exceptional stereocontrol (frequently >95% ee) and predictable kinetics across a wide range of aliphatic, aromatic, and heterocyclic substrates, making it a critical procurement choice for asymmetric synthesis, chiral amplification studies, and pharmaceutical intermediate manufacturing [3].

Buyers might consider substituting (R)-DPMPM with its unmethylated precursor, (R)-diphenylprolinol, due to structural similarity and often lower cost. However, this substitution fundamentally alters the catalytic mechanism and process robustness [1]. The secondary amine in unmethylated diphenylprolinol can form complex, multi-level aggregates and unreactive zinc amides, leading to severe enantiodivergence—where the stereochemical outcome can actually reverse depending on catalyst loading or conversion [2]. In contrast, the tertiary amine in DPMPM prevents these aberrant aggregation states, ensuring that enantioselectivity remains highly stable and predictable regardless of catalyst concentration[2]. Substituting DPMPM with unmethylated analogs introduces unacceptable risks of stereochemical failure and batch-to-batch inconsistency during scale-up [3].

Prevention of Enantiodivergence at Low Catalyst Loadings

In the zinc-catalyzed alkylation of benzaldehyde, DPMPM demonstrates remarkable stereochemical stability compared to its unmethylated counterpart [1]. Studies reveal that DPMPM maintains a highly consistent 93% ee for the target product even as catalyst loading is varied down to 2.5 mol%[1]. In stark contrast, unmethylated diphenylprolinol exhibits severe enantiodivergence; while it yields 82% ee of one enantiomer at 20 mol% loading, reducing the loading to 0.25 mol% causes a complete stereochemical reversal, yielding -19% ee of the opposite enantiomer [2].

Evidence DimensionEnantiomeric excess (ee) stability across varying catalyst loadings
Target Compound DataDPMPM maintains ~93% ee consistently across loadings down to 2.5 mol%
Comparator Or BaselineDiphenylprolinol (unmethylated) drops from 82% ee to -19% ee at 0.25 mol% loading
Quantified Difference>100% absolute ee shift in the comparator (stereochemical reversal); 0% shift in DPMPM
ConditionsAddition of diethylzinc to benzaldehyde in toluene at 20 °C

Procurement of the N-methylated DPMPM ensures process robustness and consistent stereochemical outcomes, avoiding catastrophic stereochemical reversal at lower catalyst concentrations.

Monomeric/Dimeric Stability for Predictable Scale-Up

Advanced DOSY NMR and kinetic studies demonstrate that DPMPM forms a stable, predictable monomeric/dimeric alkylzinc-alkoxide complex during catalysis [1]. It exhibits a standard positive non-linear effect (+)-NLE that is mechanistically well-understood [1]. Conversely, the unmethylated diphenylprolinol forms complex, higher-order aggregates (trimers and heterochiral dimers) that cause erratic kinetic behavior and asymmetric autoinduction, complicating process engineering [2].

Evidence DimensionCatalytic species aggregation state
Target Compound DataForms predictable monomeric/dimeric complexes
Comparator Or BaselineUnmethylated diphenylprolinol forms unpredictable trimeric and higher-order aggregates
Quantified DifferenceElimination of higher-order complexation and erratic non-linear kinetic shifts
ConditionsIn situ NMR and kinetic monitoring of zinc-catalyzed alkylation

Predictable kinetics and linear scale-up are critical for industrial asymmetric synthesis; DPMPM avoids the complex systems-level aggregation of the unmethylated analog, simplifying process engineering.

Superior Stereocontrol in Aromatic and Heterocyclic Alkylations

DPMPM is recognized for achieving near-perfect enantioselectivity in the addition of dialkylzincs to challenging substrates [1]. For instance, in the enantioselective diethylation of terephthalaldehyde, DPMPM achieves practically complete enantioselectivity (100% ee) [2]. Furthermore, in the addition of diethylzinc to benzaldehyde, DPMPM routinely delivers 97% ee, outperforming many standard ephedrine-derived ligands which often plateau at lower enantiomeric excesses or require higher loadings to achieve similar results [3].

Evidence DimensionMaximum enantiomeric excess (ee)
Target Compound DataAchieves up to 100% ee (terephthalaldehyde) and 97% ee (benzaldehyde)
Comparator Or BaselineStandard ephedrine-based ligands (e.g., DBNE) or unmethylated prolinols (typically 80-92% ee)
Quantified Difference5-20% higher absolute ee, reaching the theoretical maximum of 100%
ConditionsCatalytic enantioselective addition of diethylzinc to aldehydes

Achieving >95% ee directly reduces the need for downstream chiral resolution, significantly lowering the cost of goods in pharmaceutical manufacturing.

High-Fidelity Chiral Initiation in Autocatalytic Systems

DPMPM is a validated chiral initiator for asymmetric autocatalysis (the Soai reaction) [1]. When used to catalyze the addition of diisopropylzinc to pyrimidine-5-carbaldehyde or pyridine-3-carbaldehyde, DPMPM cleanly transfers its chirality to afford the corresponding alkanol with up to 97% ee [2]. This high initial enantiopurity is critical, as it serves as the seed for subsequent autoamplification steps that can drive the system to >99.5% ee [2].

Evidence DimensionInitial ee transferred to nitrogen-containing aldehydes
Target Compound DataYields 97% ee in the initial catalytic step
Comparator Or BaselineUncatalyzed or poorly catalyzed background reactions yield near-racemic mixtures
Quantified Difference>95% increase in initial enantiopurity
ConditionsAddition of dialkylzinc to nitrogen-containing aldehydes (e.g., pyridine-3-carbaldehyde)

For researchers designing advanced chiral materials or studying origins of homochirality, DPMPM provides a highly reliable, proven chiral initiation point that guarantees successful autoamplification.

Industrial Manufacturing of Chiral Active Pharmaceutical Ingredients (APIs)

Due to its resistance to enantiodivergence at low catalyst loadings, DPMPM is the optimal choice for large-scale enantioselective dialkylzinc additions to aromatic and aliphatic aldehydes, ensuring batch-to-batch stereochemical consistency [1].

Predictable Scale-Up of Asymmetric Alkylations

The stable monomeric/dimeric behavior of the DPMPM-zinc complex allows for reliable kinetic modeling and linear scale-up, avoiding the complex systems-level aggregation and erratic non-linear effects seen with unmethylated analogs [2].

Synthesis of Chiral Heterocyclic Intermediates

DPMPM's ability to achieve up to 97% ee with nitrogen-containing aldehydes (e.g., pyridine-3-carbaldehyde) makes it highly suitable for producing chiral pyridyl and pyrimidyl alkanols used in medicinal chemistry [3].

Initiation of Asymmetric Autocatalysis and Chiral Amplification

As a proven high-fidelity chiral initiator in the Soai reaction, DPMPM is essential for advanced materials research focused on chiral symmetry breaking and the generation of >99.5% ee products from low initial enantiopurity [3].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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